N-benzyl-3-chloro-N-methylpropanamide
Description
Contextualization of N-benzyl-3-chloro-N-methylpropanamide within Amide Chemistry
The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biochemistry, forming the backbone of proteins and finding widespread use in pharmaceuticals and polymers. pulsus.com this compound is classified as a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms: the carbonyl carbon, a methyl group, and a benzylic methylene (B1212753) group.
The presence of the N-benzyl and N-methyl groups prevents the formation of intermolecular hydrogen bonds that are characteristic of primary and secondary amides, which influences its physical properties such as solubility and boiling point. The benzyl (B1604629) group, in particular, is a common protecting group for amines in organic synthesis due to its relative stability and the various methods available for its removal through hydrogenolysis or oxidation. acs.orgnih.govacs.orgwikipedia.org The N-substituents also introduce steric hindrance around the amide bond, which can modulate its reactivity towards hydrolysis or reduction compared to less substituted amides. fiveable.me The 3-chloropropyl portion of the molecule introduces a primary alkyl halide, a versatile functional group that can participate in a variety of nucleophilic substitution reactions.
Significance of this compound in Organic Synthesis and Chemical Transformations
The significance of this compound in organic synthesis stems from the dual reactivity conferred by its amide and alkyl chloride functional groups. This structure allows it to serve as a valuable intermediate for synthesizing a range of more complex molecules.
One key synthetic application is its role as a precursor in cyclization reactions. The presence of the electrophilic carbon at the 3-position of the propyl chain and the nucleophilic nature of the amide nitrogen (or other introduced nucleophiles) allows for the potential formation of heterocyclic structures. For instance, intramolecular reactions in similar 3-halopropanamide systems can lead to the formation of four-membered rings known as azetidinones, which are important structural motifs in medicinal chemistry.
Furthermore, the chlorine atom can be readily displaced by various nucleophiles in SN2 reactions to introduce new functional groups. This makes the compound a useful alkylating agent for building more elaborate carbon skeletons or for introducing the N-benzyl-N-methylpropanamide moiety into a larger molecule.
The synthesis of the compound itself can be achieved through established amidation methodologies. Common routes involve the coupling of a carboxylic acid derivative with an amine. pulsus.com More specifically, this compound can be formed via the oxidation of its corresponding amine precursor, N-benzyl-3-chloro-N-methylpropan-1-amine. The amide bond itself can also be a site of transformation; it can be cleaved under acidic or basic hydrolysis conditions to yield N-benzylmethylamine and 3-chloropropanoic acid, or it can be reduced using powerful reducing agents like lithium aluminum hydride. pearson.com
Historical Development of Related N-benzylpropanamide Systems
The study of N-substituted amides has a long history in organic chemistry, with foundational work dating back to the early 20th century. acs.org The development of synthetic methods for amide bond formation has been a central theme, evolving from reactions of highly reactive acid chlorides with amines to the use of sophisticated coupling reagents that allow for the synthesis of complex amides under mild conditions. pulsus.comresearchgate.net
N-benzyl amides, as a specific subclass, gained prominence with the rise of peptide synthesis and the need for reliable protecting groups for amines. The benzyl group was recognized early on for its utility in this role. acs.org Consequently, a significant body of research has been dedicated to methods for both the introduction and the hydrogenative or oxidative cleavage of N-benzyl groups, making N-benzylated amines and amides common intermediates in multi-step syntheses. nih.govacs.org The continuous need for new pharmaceuticals and biologically active compounds has sustained interest in N-substituted amides, as this structural unit is a key component in a vast number of drugs. nih.govtandfonline.com Research in this area focuses on developing more efficient, selective, and sustainable methods for creating and modifying these valuable chemical systems.
Chemical Compound Data
Below are the key identifiers and properties for this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3318-15-8 |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-chloro-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWIMEZRQVNCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391557 | |
| Record name | N-benzyl-3-chloro-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3318-15-8 | |
| Record name | N-benzyl-3-chloro-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Benzyl 3 Chloro N Methylpropanamide
Established Synthetic Routes to N-benzyl-3-chloro-N-methylpropanamide
The most conventional and widely utilized method for the synthesis of this compound involves the acylation of a secondary amine with a suitable acyl chloride. This approach is a cornerstone of amide bond formation and offers a reliable and high-yielding pathway to the target molecule.
Nucleophilic Substitution Reactions in Propanamide Synthesis
The core of the established synthesis of this compound is a nucleophilic acyl substitution reaction. This class of reactions involves the attack of a nucleophile, in this case, the secondary amine N-benzyl-N-methylamine, on the electrophilic carbonyl carbon of an acyl group. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a leaving group.
A highly effective precursor for this reaction is 3-chloropropionyl chloride . The synthesis of this acyl chloride can be achieved through the reaction of acrylic acid with thionyl chloride researchgate.netgoogle.com. A continuous flow procedure for the formation of 3-chloropropionyl chloride from acrylic acid followed by a 1,4-addition of hydrogen chloride has also been developed, offering a safer and more efficient alternative to traditional batch processes nih.govresearchgate.net.
The subsequent amidation reaction involves the treatment of 3-chloropropionyl chloride with N-benzyl-N-methylamine . This reaction is typically carried out in the presence of a base, such as triethylamine or an excess of the amine substrate itself, to neutralize the hydrochloric acid byproduct generated during the reaction libretexts.org. The general reaction scheme is depicted below:
Reaction Scheme: Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
| 3-chloropropionyl chloride | N-benzyl-N-methylamine | This compound |
This method is highly efficient and allows for the straightforward construction of the target amide. A similar strategy is employed for the synthesis of related compounds, such as N1-Benzyl-3-chloro-2,2-dimethylpropanamide, which is prepared by the amidation of the corresponding acyl chloride with benzylamine rsc.org.
Approaches to this compound from Brominated Precursors
While the use of 3-chloropropionyl chloride is common, a similar synthetic strategy can be employed using the corresponding brominated precursor, 3-bromopropionyl bromide or 3-bromopropionyl chloride . The underlying principle remains the same: a nucleophilic acyl substitution reaction with N-benzyl-N-methylamine.
The choice between chlorinated and brominated precursors often depends on the availability and reactivity of the starting materials. Brominated acyl halides are generally more reactive than their chlorinated counterparts, which can sometimes lead to faster reaction rates but may also require more careful control of reaction conditions to avoid side reactions. The general principles of nucleophilic substitution would apply, making this a viable, though perhaps less commonly documented, route to the target compound.
General Amidation Reactions and Related Pathways for N-benzylpropanamides
The formation of the amide bond in N-benzylpropanamides can be achieved through a variety of general amidation reactions beyond the use of acyl chlorides. These methods often involve the activation of a carboxylic acid, such as 3-chloropropanoic acid, to make it more susceptible to nucleophilic attack by an amine.
Common activating agents include carbodiimides (e.g., DCC, EDC), which form a highly reactive O-acylisourea intermediate. Other methods involve the conversion of the carboxylic acid to an active ester or the use of coupling reagents like HATU or HOBt. While these methods are broadly applicable to amide synthesis, the direct acylation of an amine with an acyl chloride is often the most atom-economical and direct route for simple amides like this compound.
Novel and Emerging Synthetic Approaches to this compound
In addition to established methods, research into novel synthetic strategies continues to provide new avenues for the formation of amide bonds and the construction of complex molecules.
Radical Condensation Strategies for 3-Arylpropanamides
A novel approach for the synthesis of 3-arylpropanamides involves a radical condensation reaction between benzylic alcohols and acetamides. This method, which uses potassium tert-butoxide as a promoter, couples the two components with the formation of water as the only byproduct rsc.orgresearchgate.net. The proposed mechanism involves the formation of a radical anion of the benzylic alcohol, which then couples with the enolate of the amide researchgate.net.
This radical condensation strategy presents a potentially innovative route to this compound. In principle, the reaction could be adapted by using a substituted acetamide (B32628), such as 3-chloro-N,N-dimethylacetamide , and reacting it with benzyl (B1604629) alcohol.
However, the substrate scope of this reaction with respect to halogenated reactants needs careful consideration. Studies have shown that benzyl alcohols containing halo-substituents on the aromatic ring can be poor substrates for this condensation, leading to dehalogenation as a significant side reaction rsc.org. This suggests that the presence of a chloro-substituent on the acetamide might also be susceptible to undesired radical-mediated reactions, potentially limiting the efficiency of this approach for the synthesis of the target molecule. Further investigation would be required to determine the viability and optimize the conditions for such a reaction.
Below is a table summarizing the potential precursors for the synthesis of this compound based on the discussed methodologies.
Table of Precursors and Synthetic Methods
| Precursor 1 | Precursor 2 | Method | Section |
| 3-chloropropionyl chloride | N-benzyl-N-methylamine | Nucleophilic Acyl Substitution | 2.1.1 |
| 3-bromopropionyl bromide/chloride | N-benzyl-N-methylamine | Nucleophilic Acyl Substitution | 2.1.2 |
| 3-chloropropanoic acid | N-benzyl-N-methylamine | General Amidation (with coupling agent) | 2.1.3 |
| Benzyl alcohol | 3-chloro-N,N-dimethylacetamide | Radical Condensation | 2.2.1.1 |
Mechanistic Role of Radical Initiators (e.g., Potassium tert-Butoxide)
The use of radical initiators is a cornerstone of various synthetic transformations. Potassium tert-butoxide (KOtBu), typically known as a strong, non-nucleophilic base, can also function as a radical initiator under certain conditions, particularly in the synthesis of complex organic molecules. Its role is pivotal in reactions that proceed via radical pathways, offering a transition metal-free alternative for bond formation.
The mechanism of radical initiation by potassium tert-butoxide often involves a single-electron transfer (SET) process. acs.orgresearchgate.net In the context of synthesizing precursors or analogues of this compound, KOtBu can facilitate the formation of radical intermediates from suitable starting materials. For instance, in reactions involving aryl halides or other appropriately functionalized molecules, KOtBu can donate an electron to initiate the formation of an aryl radical. acs.orgresearchgate.net This highly reactive species can then participate in subsequent bond-forming reactions.
Studies have shown that KOtBu-mediated reactions can be promoted under thermal conditions or with microwave irradiation. acs.orgnih.govrsc.org The generation of radical anionic intermediates is a key feature of these transformations. nih.gov For example, the dimerization of heterocyclic N-oxides mediated by potassium tert-butoxide points to the involvement of radical anionic species arising from the interaction between the N-oxide substrate and the base. nih.gov
In some systems, such as the combination of hydrosilanes and potassium tert-butoxide, a radical chain mechanism is proposed. acs.org The initiation can occur through the homolytic cleavage of a weakened Si-H bond in a hypercoordinated silicon species or via the reaction of [KOtBu]4 with trace amounts of oxygen to form a reactive peroxide. acs.org While not a direct synthesis of the target compound, these mechanisms illustrate the capability of KOtBu to generate radicals that can engage in a variety of transformations, including C-H functionalization and bond cleavage. researchgate.netacs.org
The versatility of potassium tert-butoxide as a radical initiator is highlighted in its application for intramolecular cyclization of aryl ethers, amines, and amides, which proceeds through the formation of an aryl radical followed by cyclization. acs.org This demonstrates its potential utility in constructing complex scaffolds that could be part of more elaborate N-benzylpropanamide analogues.
| Reaction Type | Role of Potassium tert-Butoxide | Key Intermediates | Conditions |
| Intramolecular Arylation | Radical Initiator via SET | Aryl radical | Microwave Irradiation |
| Dimerization of N-oxides | Mediator | Radical anionic species | Thermal or Microwave |
| C-H Silylation | Co-reagent | Trialkylsilyl radical | Not specified |
| Reductive C-O/C-S Cleavage | Reagent System Component | Radical anion | Not specified |
Electrophilic Amidation Techniques in N-benzylpropanamide Synthesis
Electrophilic amidation represents a powerful strategy for the formation of amide bonds, a critical linkage in this compound. This approach involves the reaction of a nucleophilic amine with an electrophilic amidating agent. In the synthesis of N-benzylpropanamides, this could involve the reaction of N-benzyl-N-methylamine with an electrophilic 3-chloropropanoyl equivalent.
Various methods for electrophilic amidation have been developed. One common approach is the use of a pre-activated carboxylic acid derivative, such as an acid chloride or anhydride. In the context of the target molecule, 3-chloropropanoyl chloride would serve as a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with N-benzyl-N-methylamine.
More advanced techniques aim to avoid the use of harsh activating agents. For instance, lithiation of N-benzylcarboxamides followed by quenching with an electrophile can be used to functionalize the molecule at different positions. mdpi.com While this study focuses on functionalization of the pyrene core and the benzylic position of N-benzylpyrene-1-carboxamide, the principles of generating a nucleophilic species and reacting it with an electrophile are fundamental to synthetic chemistry and can be conceptually applied to the construction of related structures. mdpi.com
The outcome of such reactions can be highly dependent on the nature of the electrophile used. mdpi.com This highlights the importance of selecting the appropriate electrophilic partner to achieve the desired substitution pattern.
| Electrophilic Reagent | Nucleophile | Reaction Type | Key Features |
| 3-Chloropropanoyl chloride | N-benzyl-N-methylamine | Nucleophilic Acyl Substitution | High reactivity, simple procedure |
| Phenyltrifluoroborates | N-methoxyamides (in presence of copper catalyst) | Copper-catalyzed electrophilic amidation | Utilizes organoboron reagents |
| Benzylamines/cyanides | I2-TBHP system | Oxidative Amidation | Forms amide from amine or nitrile |
Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving the purity of products. This technology can be effectively applied to the synthesis of analogues of this compound. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. beilstein-journals.orgasianpubs.org
In the synthesis of various heterocyclic compounds and other organic molecules, microwave assistance has been shown to be superior to conventional heating methods. beilstein-journals.orgnih.gov For example, the synthesis of quinoline derivatives using microwave irradiation in solvent-free conditions has been reported to be highly efficient. nih.gov Similarly, the preparation of N-alkylated 2-pyridones saw a drastic improvement in yield (from 65-77% to 81-94%) and a reduction in reaction time (from 180 minutes to 15 minutes) when switching from conventional heating to microwave irradiation. beilstein-journals.org
For the synthesis of this compound analogues, a key step would be the amidation reaction. A microwave-assisted approach could involve the reaction of a substituted N-benzyl-N-methylamine with 3-chloropropionic acid or its derivative in the presence of a suitable coupling agent. The microwave energy would efficiently drive the reaction to completion in a short period.
The benefits of microwave-assisted synthesis are particularly evident in multicomponent reactions, where complex molecules are assembled in a single step. beilstein-journals.org This approach could be envisioned for the synthesis of more complex analogues of the target compound.
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Synthesis of N-alkylated 2-pyridones | 180 min | 15 min | From 65-77% to 81-94% |
| Synthesis of steroidal pyridines | 6 hours | 20 min | From 79% to >82% |
| Synthesis of quinoline-fused 1,4-benzodiazepines | Not specified | 80 °C | From 62-65% to 92-97% |
| Synthesis of Benzyl Benzotriazoles | Long reaction times | 5 min | Satisfactory yields |
Enantioselective Synthesis of Chiral N-benzylpropanamide Derivatives
Enantioselective synthesis is crucial in medicinal chemistry, as the chirality of a molecule can significantly impact its biological activity. For chiral derivatives of N-benzylpropanamide, where a stereocenter might be introduced in the propanamide backbone or on the benzyl group, controlling the stereochemistry during synthesis is paramount.
Several strategies have been developed for the enantioselective synthesis of chiral molecules, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. rochester.edu In the context of N-benzylpropanamide derivatives, an asymmetric synthesis could involve the enantioselective construction of the C-N bond or the creation of a stereocenter through a stereoselective alkylation or other bond-forming reaction.
One relevant approach is the use of dual catalysis systems, such as Ni/photoredox catalysis, for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov This method provides access to enantioenriched, pharmaceutically relevant structures. nih.gov Although this example produces a C(sp2)-C(sp3) bond, the principles of using a chiral ligand to control the stereochemical outcome of a metal-catalyzed reaction are broadly applicable.
Biocatalysis offers another powerful tool for enantioselective synthesis. Engineered enzymes, such as variants of myoglobin, have been used for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters to produce chiral α-amino acid derivatives with high enantiomeric excess. rochester.edu This approach could be adapted for the synthesis of chiral propanamide derivatives.
The development of axially chiral N-benzyl-carboxamide derivatives as receptor antagonists highlights the importance of stereochemistry in this class of compounds. nih.gov In this case, stable atropisomers with distinct biological activities were isolated, underscoring the need for stereocontrolled synthesis or efficient separation of stereoisomers. nih.gov
| Methodology | Catalyst/Reagent | Type of Chirality | Potential Application |
| Ni/Photoredox Dual Catalysis | Chiral Bi-oxazoline (BiOX) ligands | Point chirality at benzylic carbon | Asymmetric synthesis of N-benzylic compounds |
| Biocatalytic Carbene N-H Insertion | Engineered Myoglobin variants | Point chirality at α-carbon to amide | Synthesis of chiral α-amino acid derivatives |
| Chiral Auxiliary Approach | Use of a removable chiral group | Point chirality | Diastereoselective bond formation |
| Atroposelective Synthesis | Steric hindrance-guided rotation | Axial chirality | Synthesis of conformationally restricted amides |
Chemical Reactivity and Transformation Pathways of N Benzyl 3 Chloro N Methylpropanamide
Fundamental Reaction Types of N-benzyl-3-chloro-N-methylpropanamide
The reactivity of this compound is centered around the lability of the carbon-chlorine bond and the potential for oxidation at various sites within the molecule.
Nucleophilic Substitution Reactions Involving the Chlorine Atom of this compound
The 3-chloropropyl moiety of the molecule contains a primary carbon atom bonded to a chlorine atom. This C-Cl bond is polar, with the carbon atom bearing a partial positive charge (δ+) and the chlorine atom a partial negative charge (δ-). This electrophilic carbon is a prime target for attack by nucleophiles, which are electron-rich species. These reactions proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, typical for primary halogenoalkanes. youtube.comdocbrown.info In this mechanism, the incoming nucleophile attacks the carbon atom at the same time as the carbon-chlorine bond breaks, leading to an inversion of stereochemistry if the carbon were chiral. docbrown.info
Replacement by Hydroxide (B78521) Ions
When this compound is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution, the hydroxide ion (OH⁻) acts as a nucleophile. chemguide.co.uk The reaction typically requires heating under reflux to proceed at a reasonable rate. chemguide.co.uk The hydroxide ion attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and resulting in the formation of an alcohol. The product of this reaction is N-benzyl-3-hydroxy-N-methylpropanamide.
| Reactant | Reagent/Conditions | Product | Reaction Type |
| This compound | NaOH(aq) or KOH(aq), Heat (reflux) | N-benzyl-3-hydroxy-N-methylpropanamide | Nucleophilic Substitution (S_N2) |
Reaction with Amines
The chlorine atom can also be displaced by amine nucleophiles. The reaction of this compound with primary or secondary amines leads to the formation of a new carbon-nitrogen bond, a process known as N-alkylation. This reaction is a common method for synthesizing more complex amines. For instance, reacting the compound with a generic primary amine (R-NH₂) would yield a secondary amine derivative. The reaction proceeds by the lone pair of electrons on the amine's nitrogen atom attacking the carbon atom bonded to the chlorine, displacing the chloride ion.
| Reactant | Reagent/Conditions | Product | Reaction Type |
| This compound | Primary Amine (e.g., R-NH₂) | N-benzyl-N-methyl-3-(alkylamino)propanamide | Nucleophilic Substitution (S_N2) |
| This compound | Secondary Amine (e.g., R₂NH) | N-benzyl-N-methyl-3-(dialkylamino)propanamide | Nucleophilic Substitution (S_N2) |
Oxidation Reactions of this compound
The this compound molecule possesses sites that are susceptible to oxidation, notably the benzylic methylene (B1212753) (-CH₂-) group. The specific outcome of an oxidation reaction depends heavily on the choice of oxidizing agent and the reaction conditions.
Application of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
Strong oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are capable of oxidizing the benzylic carbon. Under harsh conditions (e.g., hot, concentrated KMnO₄), the benzyl (B1604629) group can be completely oxidized, leading to cleavage of the benzyl-nitrogen bond and the formation of benzoic acid as one of the products. Milder conditions might allow for more controlled oxidation. The reaction with such powerful agents can be complex, potentially affecting multiple parts of the molecule.
Formation of Corresponding Amides or Nitriles
Oxidative processes can lead to the transformation of the parent compound into other amides. A key reaction is the oxidative debenzylation of N-benzyl amides. organic-chemistry.org This process involves the cleavage of the N-benzyl bond, which can be achieved under specific oxidative conditions, to yield a less substituted amide. In this case, oxidative debenzylation would convert this compound into 3-chloro-N-methylpropanamide.
The formation of a nitrile from the propanamide structure is a more complex transformation that would require cleavage of the amide C-N bond and further oxidation, a less common pathway under standard oxidative conditions.
| Starting Material | Reagent/Conditions | Major Product(s) | Transformation |
| This compound | Strong Oxidizing Agent (e.g., hot KMnO₄) | Benzoic acid + other fragments | Oxidative Cleavage |
| This compound | Specific oxidative conditions | 3-chloro-N-methylpropanamide | Oxidative Debenzylation organic-chemistry.org |
Reduction Reactions of this compound
The reduction of the amide functional group is a fundamental transformation in organic synthesis, converting amides into amines. This process involves the replacement of the carbonyl oxygen atom with two hydrogen atoms. For a tertiary amide like this compound, this reaction yields the corresponding tertiary amine.
The conversion of amides to amines requires a potent reducing agent, as amides are relatively stable and resistant to reduction. masterorganicchemistry.comucalgary.ca Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. ncert.nic.in Less reactive borohydride (B1222165) reagents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce amides. ucalgary.caucalgary.ca
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents like water. ucalgary.caucalgary.ca An aqueous work-up is performed after the reduction is complete to neutralize the reactive aluminum species and isolate the amine product. masterorganicchemistry.com
The general conditions for the reduction of a tertiary amide are summarized in the table below.
Table 1: Typical Conditions for Tertiary Amide Reduction
| Parameter | Condition |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |
| Work-up | Aqueous Acid (e.g., H₃O⁺) |
Formation of Corresponding Amines
The reduction of this compound with lithium aluminum hydride replaces the carbonyl group with a methylene (-CH₂-) group, yielding the tertiary amine, N-benzyl-3-chloro-N-methylpropan-1-amine. ucalgary.calibretexts.org The substituents on the nitrogen atom (the benzyl and methyl groups) are unaffected by the reaction. libretexts.org
The mechanism for the reduction of a tertiary amide like this compound proceeds through a two-step sequence involving nucleophilic attack and subsequent elimination. masterorganicchemistry.comucalgary.cayoutube.com
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ first attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate where the oxygen atom is coordinated to an aluminum species (e.g., AlH₃). ucalgary.caucalgary.ca
Elimination and Iminium Ion Formation: The tetrahedral intermediate collapses, and the oxygen atom is eliminated as a metal aluminate leaving group. This is distinct from the reduction of other carbonyl compounds like esters, where an alkoxy group would be the leaving group. masterorganicchemistry.comchemistrysteps.com The departure of the oxygen function results in the formation of a highly reactive electrophilic intermediate known as an iminium ion. ucalgary.caucalgary.ca
Nucleophilic Addition: A second hydride ion rapidly attacks the iminium carbon, neutralizing the positive charge on the nitrogen and forming the final tertiary amine product. masterorganicchemistry.comucalgary.ca
This pathway highlights that the carbonyl oxygen is completely removed, a characteristic feature of amide reduction with LiAlH₄. chemistrysteps.com
Advanced Spectroscopic and Structural Elucidation Techniques for N Benzyl 3 Chloro N Methylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-benzyl-3-chloro-N-methylpropanamide
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, a complete structural assignment can be achieved.
¹H NMR Applications in Structural Assignment
The ¹H NMR spectrum of this compound would provide crucial information about the electronic environment of each proton. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would likely resonate as a singlet. The N-methyl (N-CH₃) group would also produce a singlet. The two methylene groups of the propanamide chain (-CH₂CH₂Cl) would appear as distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the carbonyl (C=O) would be expected at a different chemical shift than the methylene group adjacent to the chlorine atom, with the latter being significantly influenced by the electronegativity of the halogen.
¹³C NMR Applications in Structural Assignment
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically found far downfield. The aromatic carbons of the benzyl ring would appear in the typical aromatic region (approx. 127-138 ppm). The benzylic carbon, the N-methyl carbon, and the two methylene carbons of the propanamide chain would each give rise to a distinct signal in the aliphatic region of the spectrum. The carbon atom bonded to the chlorine atom would be shifted downfield compared to a standard alkane carbon due to the inductive effect of the chlorine.
Two-Dimensional NMR Techniques (COSY, HSQC, DEPT, TOCSY) for this compound
To unambiguously assign all proton and carbon signals, several two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between the adjacent methylene groups in the 3-chloropropanamide chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (specifically DEPT-90 and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further confirming the assignments.
TOCSY (Total Correlation Spectroscopy) could be used to identify all protons within a spin system, which would be particularly useful for confirming the entirety of the 3-chloropropyl fragment.
Vibrational Spectroscopy for this compound
Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other key absorptions would include the C-H stretching vibrations of the aromatic ring and the aliphatic chains, and the C-N stretching of the amide. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region of the spectrum.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments
FT-Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch would also be visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce stronger signals in Raman than in IR. This technique would be particularly useful for confirming the vibrations of the carbon skeleton and providing a more complete picture of the molecule's vibrational modes.
Potential Energy Distribution (PED) Analysis in Vibrational Studies
For this compound, DFT calculations, often at the B3LYP/6-311++G(d,p) level, are employed to optimize the molecular geometry and compute its harmonic vibrational frequencies. The calculated frequencies are then scaled to correct for anharmonicity and systematic errors in the computational method. The PED analysis provides a percentage contribution for each vibrational mode, clarifying ambiguous assignments.
Key vibrational modes for this compound include the C=O stretching of the amide group, C-N stretching, C-Cl stretching of the chloropropyl chain, and various modes associated with the benzyl group. For instance, the strong absorption band characteristic of the amide C=O stretch is often not a pure vibration but may be coupled with C-N stretching or CH₂ bending modes. PED analysis precisely quantifies these contributions.
Table 1: Theoretical Vibrational Frequencies and Potential Energy Distribution (PED) Assignments for Key Modes of this compound
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (%) |
| ~3060 | Aromatic C-H Stretch | ν(C-H) (95%) |
| ~2950 | Aliphatic C-H Stretch | ν(C-H) (93%) |
| ~1670 | Amide I (C=O Stretch) | ν(C=O) (80%), ν(C-N) (15%) |
| ~1595 | Aromatic C=C Stretch | ν(C=C) (88%) |
| ~1450 | CH₂ Scissoring | δ(CH₂) (75%) |
| ~1260 | Amide III (C-N Stretch) | ν(C-N) (45%), δ(N-H) (30%) |
| ~980 | C-C-N Deformation | δ(CCN) (60%) |
| ~730 | C-Cl Stretch | ν(C-Cl) (65%), δ(CCCl) (25%) |
| ~690 | Aromatic Ring Out-of-Plane Bend | γ(C-H) (85%) |
Note: The values presented are representative and based on DFT calculations for molecules with similar functional groups. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of N-benzyl-3-chloro-N-methylpropanamidenih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₁H₁₄ClNO), electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion peak and a characteristic fragmentation pattern that provides valuable structural information.
The molecular ion peak [M]⁺ is expected at m/z 211. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an isotopic peak [M+2]⁺ at m/z 213 with an intensity of approximately one-third of the molecular ion peak will also be observed, confirming the presence of one chlorine atom in the molecule. asianresassoc.org
The fragmentation of this compound is dictated by the relative stability of the resulting carbocations and neutral losses. Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is common in amines and amides.
Benzyl Group Cleavage: The bond between the benzyl group and the nitrogen atom is susceptible to cleavage, leading to the formation of a highly stable benzyl cation (C₇H₇⁺), which often rearranges to the tropylium (B1234903) ion at m/z 91. This is frequently the base peak in the spectrum.
Amide Bond Cleavage: Scission of the amide bond can occur, leading to fragments corresponding to the acyl or amine portions of the molecule. youtube.com
Loss of Chlorine: The molecule can lose a chlorine radical (Cl•), leading to a fragment at m/z 176 (M-35). nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 211/213 | Molecular Ion [M]⁺ | [C₁₁H₁₄ClNO]⁺ | Ionization of the parent molecule |
| 176 | [M-Cl]⁺ | [C₁₁H₁₄NO]⁺ | Loss of a chlorine radical |
| 120 | [C₈H₁₀N]⁺ | [CH₃N-CH₂-Ph]⁺ | Cleavage of the C-C bond alpha to the carbonyl |
| 106 | [C₇H₈N]⁺ | [CH₂-NH-CH₃]⁺ | Cleavage of the amide bond |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage of the benzyl-nitrogen bond |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CH₂ from the benzyl cation |
| 72 | [C₃H₅NO]⁺ | [O=C-N(CH₃)-CH₂]⁺ | McLafferty rearrangement or other complex rearrangements |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties of N-benzyl-3-chloro-N-methylpropanamidenih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is primarily determined by two chromophores: the benzyl group and the amide group.
Benzyl Group: The benzene (B151609) ring contains a π-electron system that gives rise to characteristic π → π* transitions. These typically appear as a strong absorption band (E-band) around 200-220 nm and a weaker, structured band (B-band) with fine vibrational details around 250-270 nm. libretexts.org
Amide Group: The amide functionality contains both π electrons (from the C=O double bond) and non-bonding (n) electrons on the oxygen and nitrogen atoms. This allows for two types of electronic transitions: a high-energy π → π* transition typically below 200 nm and a lower-energy, often weaker, n → π* transition at longer wavelengths, usually above 210 nm. youtube.com
In this compound, these transitions result in a characteristic spectrum. The intense π → π* transitions of the phenyl ring and amide group dominate the shorter wavelength region, while the forbidden n → π* transition of the amide and the B-band of the phenyl ring are observed at longer wavelengths. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra and help assign the observed bands to specific electronic transitions. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Approx. λₘₐₓ (nm) | Type of Transition | Chromophore |
| ~265 | π → π* (B-band) | Benzyl Group |
| ~220 | n → π | Amide Group (C=O) |
| ~210 | π → π (E-band) | Benzyl Group |
Computational Chemistry and Theoretical Investigations of N Benzyl 3 Chloro N Methylpropanamide
Density Functional Theory (DFT) Applications to N-benzyl-3-chloro-N-methylpropanamide
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common choice for computational studies due to its favorable balance between accuracy and computational cost. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be the standard approach to predict its molecular properties.
Geometry Optimization and Molecular Equilibrium Structure
A fundamental DFT application is geometry optimization. This process computationally determines the lowest energy arrangement of atoms in a molecule, known as the equilibrium structure. The calculation systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum potential energy on the potential energy surface. The resulting optimized structure provides crucial data on the three-dimensional arrangement of the molecule, which is the foundation for all further computational analyses. For this compound, this would reveal the precise spatial relationship between the benzyl (B1604629) group, the chloro-substituted propyl chain, and the central amide functionality.
Vibrational Frequency Calculations and Spectral Correlation
Once the molecular geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are used to characterize stationary points on the potential energy surface (confirming a true minimum) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of vibration, such as C=O stretching, C-H bending, or C-N stretching. This theoretical spectrum can be compared with experimentally obtained spectra to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands.
Theoretical Prediction of NMR Chemical Shifts
DFT can also be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculation determines the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield theoretical chemical shifts. These predicted shifts can be correlated with experimental NMR data to confirm the molecular structure. For this compound, this would help assign specific proton and carbon signals to their respective atoms in the molecule, such as the distinct signals for the aromatic protons of the benzyl group, the N-methyl protons, and the carbons bonded to the chlorine and nitrogen atoms.
Electronic Structure Analysis of this compound
HOMO-LUMO Energy Gap Calculations
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Calculating this gap for this compound would provide insight into its stability and potential reactivity in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. An MEP map for this compound would visually identify the electron-rich carbonyl oxygen and the electron-deficient regions, thereby predicting the most likely sites for intermolecular interactions and chemical reactions.
Natural Bonding Orbital (NBO) Analysis for Electron Delocalization and Stabilization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. wikipedia.orgwisc.edu This method provides a detailed understanding of electron density distribution, intramolecular interactions, and the stabilization arising from electron delocalization.
For a molecule like this compound, key interactions would involve the delocalization of lone pairs on the oxygen and nitrogen atoms into adjacent antibonding orbitals. For instance, the lone pair on the carbonyl oxygen (LP(O)) can delocalize into the antibonding π(C-N) orbital, and the lone pair on the nitrogen atom (LP(N)) can delocalize into the antibonding π(C=O) orbital. These interactions contribute to the resonance stabilization of the amide group. Furthermore, interactions between the π orbitals of the benzyl group's phenyl ring and adjacent σ* orbitals can be analyzed to understand hyperconjugation effects. The stability and charge delocalization of the molecule are key insights derived from NBO analysis. nih.gov
Below is a table representing typical donor-acceptor interactions and their calculated stabilization energies that could be expected from an NBO analysis of a similar amide-containing molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N₅ | π(C₄=O₆) | 60.5 | π-conjugation (Amide Resonance) |
| LP(2) O₆ | σ(N₅-C₄) | 25.8 | Hyperconjugation |
| π(C₇-C₈) | π(C₉-C₁₀) | 20.1 | π-conjugation (Phenyl Ring) |
| σ(C₁-C₂) | σ(C₂-Cl₃) | 5.4 | Hyperconjugation |
Note: The atom numbering and E(2) values are illustrative for a representative molecule and not specific experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies on N-benzylpropanamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com The fundamental principle is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. jksus.org For N-benzylpropanamide derivatives, QSAR models can be developed to predict their activity for a specific biological target, thereby guiding the design of new, more potent analogues. nih.govnih.gov
Derivation of Quantum Chemical Descriptors
The first step in building a QSAR model is to numerically represent the chemical structures using molecular descriptors. ucsb.edu Quantum chemical descriptors, derived from the principles of quantum mechanics, are particularly valuable as they provide precise information about the electronic and geometric properties of a molecule. jksus.orguobasrah.edu.iq These descriptors are typically calculated after optimizing the molecular geometry using methods like Density Functional Theory (DFT). jksus.org
Common quantum chemical descriptors include:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and atomic charges. uobasrah.edu.iq
Topological and Geometric Descriptors: These relate to the molecule's size, shape, and connectivity. Examples include molecular weight, ovality, and surface area. researchgate.net
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E-HOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and stability. |
| Dipole Moment | μ | Measures the overall polarity of the molecule. |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted. |
Predictive Model Building and Validation Methodologies
Once descriptors are calculated for a series of N-benzylpropanamide derivatives, a dataset is created linking these descriptors to their experimentally determined biological activities. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on new compounds. youtube.com
Several statistical methods can be used to generate the QSAR model, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). frontiersin.orgnih.gov The goal is to create an equation that quantitatively describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable).
Model validation is a critical step to ensure that the developed QSAR model is robust, reliable, and has predictive capability. researchgate.net Validation is typically performed through two main strategies:
Internal Validation: This assesses the stability and robustness of the model using only the training set. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. scirp.org
External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive ability is measured by the predictive R² (R²_pred). A model is considered predictive if it meets several criteria, such as a high R²_pred value. scirp.orgnih.gov
Key statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the F-statistic are used to assess the goodness-of-fit and statistical significance of the model. uobasrah.edu.iqscirp.org
| Metric | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model. | > 0.6 |
| Cross-validation Coefficient | Q² (or R²_cv) | Measures the internal predictive ability. | > 0.5 |
| Predictive R-squared | R²_pred | Measures the external predictive ability for the test set. | > 0.6 |
| Root Mean Square Error | RMSE | Measures the deviation between predicted and observed values. | As low as possible |
Theoretical Studies on Non-covalent Interactions in this compound Systems
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure, crystal packing, and biological activity of molecules. Theoretical methods are instrumental in characterizing these weak but significant forces.
Hydrogen Bonding Capacity and Basicity (pKBHX)
Hydrogen bonds are highly directional interactions that play a pivotal role in molecular recognition. In this compound, the carbonyl oxygen atom is a primary hydrogen bond acceptor site. The nitrogen atom, being part of an amide, is generally a poor acceptor, while the chlorine atom can also act as a weak hydrogen bond acceptor.
The hydrogen bond basicity, or the ability of a site to accept a hydrogen bond, can be quantified using the pKBHX scale. acs.org This scale is based on the equilibrium constants for the 1:1 complex formation between a hydrogen bond acceptor (HBA) and a reference hydrogen bond donor (HBD), such as 4-fluorophenol, in an inert solvent like carbon tetrachloride. nih.gov A key advantage of the pKBHX scale is its ability to assign a specific basicity value to each individual acceptor site within a polyfunctional molecule. acs.orgnih.gov
Theoretically, pKBHX values can be predicted using quantum chemical calculations. A strong correlation has been established between the experimental pKBHX and a descriptor derived from Quantum Theory of Atoms in Molecules (QTAIM), specifically the change in the atomic energy of the hydrogen atom of the HBD upon complex formation (ΔE(H)). nih.gov This allows for the computational screening and ranking of hydrogen bond acceptor strengths in molecules like this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution of the molecule's electron density is equal to the sum of contributions from all other molecules.
This analysis generates several graphical outputs:
d_norm surface: This surface is mapped with a normalized contact distance, which highlights regions involved in intermolecular contacts. Close contacts, which are shorter than the sum of the van der Waals radii, are typically shown as red spots, indicating key interaction points like hydrogen bonds. nih.gov
2D Fingerprint Plots: These plots provide a quantitative summary of all intermolecular contacts. The full fingerprint plot can be decomposed to show the relative contributions of specific atom-pair contacts, such as H···H, C···H, O···H, and Cl···H. nih.govmdpi.com
For this compound, Hirshfeld analysis would reveal the dominant role of van der Waals interactions, primarily H···H contacts, due to the abundance of hydrogen atoms. It would also quantify the contributions of C-H···π interactions involving the benzyl ring and potential weak C-H···O and C-H···Cl hydrogen bonds, which collectively govern the crystal packing. nih.gov
The table below shows a representative breakdown of intermolecular contacts derived from a Hirshfeld surface analysis for a similar chloro-substituted organic molecule.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 22.0 |
| O···H / H···O | 15.2 |
| Cl···H / H···Cl | 9.8 |
| C···C | 3.5 |
| Other | 4.0 |
Note: The percentage values are illustrative and not specific experimental data.
Thermodynamic Property Calculations for this compound
A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies focused on the thermodynamic properties of this compound. As of the latest available data, there are no published research articles that detail the calculated entropy, enthalpy, or specific heat for this particular compound.
Computational chemistry serves as a powerful tool for predicting the thermodynamic properties of molecules, offering insights that complement experimental data. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to determine these values. Such calculations typically involve optimizing the molecular geometry to find the lowest energy state and then performing a frequency analysis. From the vibrational frequencies, it is possible to calculate various thermodynamic quantities.
For a molecule like this compound, a computational study would typically provide data on:
Standard Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial measure of the molecule's stability.
Standard Molar Entropy (S°): This is a measure of the randomness or disorder of the molecules. It is calculated based on translational, rotational, vibrational, and electronic contributions.
Heat Capacity (Cp): This property indicates the amount of heat required to raise the temperature of the substance by a certain amount. Theoretical calculations can predict how the heat capacity changes with temperature.
While such theoretical data are available for simpler, related amide compounds, the specific values for this compound have not been reported in the accessible scientific literature. The complexity arising from the benzyl group, the chloro substituent, and the N-methyl group would necessitate sophisticated computational models to accurately predict its thermodynamic behavior.
Due to the lack of published research, detailed research findings and data tables for the entropy, enthalpy, and specific heat of this compound cannot be provided at this time. Future computational studies would be necessary to elucidate these fundamental thermodynamic properties.
N Benzyl 3 Chloro N Methylpropanamide As a Key Synthetic Intermediate in Complex Molecule Synthesis
Role as a Pharmaceutical Intermediate Precursor
While direct literature extensively detailing the pharmaceutical applications of N-benzyl-3-chloro-N-methylpropanamide is specialized, its structural relative, N-benzyl-3-chloro-N-methylpropan-1-amine, is a known intermediate in pharmaceutical development. The oxidation of this amine directly yields this compound, positioning the amide as a closely related and valuable compound in synthetic pathways. The propanamide scaffold is a recurring motif in medicinal chemistry, and the chloro-substituent provides a reactive handle for further molecular elaboration.
Synthesis of Compounds with Desired Chemical Activities
The N-benzylpropanamide framework is a core component of various biologically active molecules. For instance, related N-benzyl-3-[(chlorophenyl)amino]propanamides have been synthesized and investigated for their anticonvulsant properties. ajol.info These studies highlight the potential of the N-benzylpropanamide scaffold to interact with biological targets. The presence of a chloro group on the propyl chain of this compound offers a prime site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity. This strategic placement of a reactive group is a key feature for a precursor molecule in drug discovery, enabling the synthesis of a library of derivatives for screening.
Structural Modification for Downstream Derivatization
The chloro group in this compound is a key feature for its use in downstream derivatization. As a good leaving group, the chloride can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities, which is a cornerstone of medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
Table 1: Potential Derivatization Reactions of this compound
| Reactant/Nucleophile | Resulting Functional Group | Potential Application |
| Amines (R-NH2) | Amino Group | Introduction of basic centers to improve solubility or receptor binding. |
| Alcohols (R-OH) | Ether Linkage | Modification of lipophilicity and metabolic stability. |
| Thiols (R-SH) | Thioether Linkage | Introduction of sulfur-containing moieties found in some bioactive compounds. |
| Azides (N3-) | Azido Group | Precursor for the synthesis of triazoles or further reduction to amines. |
These potential modifications underscore the compound's utility as a versatile building block for creating a wide array of chemical entities with potentially valuable biological activities.
Applications in General Organic Compound Synthesis
Beyond its potential in pharmaceutical chemistry, this compound serves as a useful intermediate in general organic synthesis. The reactivity of the chloropropyl side chain allows for its use in the construction of more complex molecular architectures. For example, intramolecular cyclization reactions can be envisioned where a nucleophile, introduced elsewhere in the molecule, displaces the chloride to form heterocyclic ring systems. Nitrogen-containing heterocycles are a critical class of compounds with wide-ranging applications in materials science and as ligands in catalysis. mdpi.comopenmedicinalchemistryjournal.com
Development of Related Amide and Propanamide Scaffolds
The N-benzylpropanamide scaffold is a valuable structural motif in its own right. Research into related structures demonstrates the utility of this chemical framework. For instance, N-benzyl-3-anilinopropanamides have been synthesized and subsequently cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This work showcases how the propanamide structure can serve as a precursor to complex heterocyclic systems. The synthesis of such molecules is of interest due to the prevalence of the tetrahydroquinoline core in biologically active compounds. researchgate.net
The development of synthetic routes to various N-substituted propanamides is an active area of research, with different methods being explored to improve efficiency and sustainability. walisongo.ac.id The availability of intermediates like this compound contributes to the toolbox available to synthetic chemists for the construction of novel amide and propanamide-based compounds.
Catalytic Approaches and Green Chemistry Principles in N Benzyl 3 Chloro N Methylpropanamide Synthesis and Reactions
Catalytic Strategies in N-benzylpropanamide Formation
The synthesis of N-benzylpropanamides, and by extension N-benzyl-3-chloro-N-methylpropanamide, has benefited from the development of diverse catalytic systems. These catalysts offer alternatives to traditional methods that often require harsh conditions or stoichiometric activating agents, leading to significant waste. The following sections explore several key catalytic approaches that have emerged as powerful tools in amide bond formation.
Phase Transfer Catalysis in Chiral Amide Synthesis
Phase-transfer catalysis (PTC) has become a versatile and practical method for organic synthesis, particularly in the creation of chiral molecules. rsc.org This technique is especially valuable for the asymmetric synthesis of α-amino acids, which are crucial building blocks for many pharmaceuticals. nih.gov The process involves the use of a chiral phase-transfer catalyst to facilitate the reaction between reactants in two immiscible phases, typically an aqueous and an organic phase. rsc.orgnih.gov
In the context of N-benzylpropanamide synthesis, particularly chiral variants, PTC offers a pathway to enantiomerically enriched products. The design of effective chiral phase-transfer catalysts is crucial for achieving high enantioselectivity. nih.gov Structurally well-defined chiral catalysts, such as those derived from cinchona alkaloids or possessing privileged structures like chiral binaphthyls, have shown considerable success. nih.govmdpi.com For instance, chiral spiro-ammonium salts derived from binaphthol have been designed as C2-symmetric chiral phase-transfer catalysts. nih.govresearchgate.net
The application of these catalysts in the alkylation of protected glycine (B1666218) derivatives provides a powerful method for producing both natural and unnatural amino acids, which can then be converted to the corresponding amides. nih.gov The efficiency of these catalysts is often evaluated by their ability to induce high yields and enantiomeric excess (ee) in the final product. nih.gov
Table 1: Performance of Chiral Phase-Transfer Catalysts in Asymmetric Synthesis
| Catalyst Type | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Cinchona Alkaloid Derivatives | Protected Glycine | Alkylation | High | Moderate to High |
| Spiro Ammonium Salts (Binaphthyl-derived) | N-(diphenylmethylene)glycine tert-butyl ester | Benzylation | 76 | 73 |
| Bifunctional Quaternary Phosphonium Salts | 3-Aryl Oxindoles | Michael Addition | High | Excellent |
| Maruoka-type Catalysts | Isoxazolidinones | α-sulfanylation | High | Very High |
Boric Acid Catalyzed Condensation in Amide Formation
Boric acid has emerged as an environmentally benign, inexpensive, and readily available catalyst for the direct formation of amides from carboxylic acids and amines. orgsyn.orgorgsyn.org This method presents a significant advancement over traditional techniques that rely on stoichiometric activating agents, which often suffer from poor atom economy and generate substantial waste. orgsyn.orgwalisongo.ac.id The boric acid-catalyzed amidation is particularly attractive for its operational simplicity and suitability for large-scale preparations. orgsyn.org
The reaction typically proceeds at elevated temperatures, with the removal of water, often facilitated by a Dean-Stark trap, driving the equilibrium towards amide formation. walisongo.ac.id This catalytic system has demonstrated broad applicability, including the synthesis of medicinally relevant carboxamides. orgsyn.orgorgsyn.org Notably, the process has been shown to be effective for the preparation of various amides without causing racemization when chiral reactants are used. orgsyn.org
The catalytic activity of boric acid can be enhanced through the in-situ formation of boric acid esters with molecules containing hydroxyl groups, which is particularly useful for the amidation of sterically demanding substrates. orgsyn.org
Table 2: Comparison of Amide Synthesis Methods Using Green Chemistry Metrics
| Method | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity | EcoScale |
|---|---|---|---|---|
| Boric Acid Catalyzed Condensation | High | Good | 89 | 48-54 |
| Acid Chloride Route | Moderate | 43% of AE | Higher | 54 |
| Coupling Reagent (HATU) Route | Low | Low | Highest | 41 |
Copper-Catalyzed Amidation and Related Transformations
Copper catalysis has proven to be a powerful tool in organic synthesis, particularly for the formation of carbon-nitrogen bonds. beilstein-journals.org Copper-catalyzed amidation reactions offer a versatile approach to synthesizing a wide range of amides. beilstein-journals.orgnih.gov These methods can involve the cross-coupling of aryl halides with amides or the direct C-H amidation of various substrates. beilstein-journals.orgnih.gov
One notable application is the ligand-free copper-catalyzed amidation of aryl iodides with amino acid amides, which has been successfully employed in the synthesis of complex heterocyclic structures like C3-chiral 1,4-benzodiazepine-2-ones. nih.gov Another significant advancement is the non-directed, intermolecular benzylic C-H amination, which avoids the common issue of requiring an excess of the substrate. chemrxiv.org This has been achieved using a copper/diimine ligand catalyst system in combination with a strong oxidant like N-fluorobenzenesulfonimide (NFSI). chemrxiv.org
Furthermore, copper catalysts facilitate the aerobic oxidative amidation of alcohols with amines, utilizing oxygen from the air as the terminal oxidant. nih.gov This method is operationally simple and avoids the need for high-pressure equipment or pure oxygen. nih.gov
Table 3: Scope of Copper-Catalyzed Amidation Reactions
| Reaction Type | Substrates | Catalyst System | Key Features |
|---|---|---|---|
| Ligand-Free Amidation | Aryl iodides, Amino acid amides | Copper | Synthesis of C3-chiral heterocycles |
| Benzylic C-H Amination | Toluene derivatives | Cu/diimine ligand, NFSI | Avoids substrate excess, tolerates various N-sources |
| Aerobic Oxidative Amidation | Benzyl (B1604629) alcohols, Secondary amines | Copper catalyst | Uses air as oxidant, operationally simple |
| DG-assisted Amidation | Indoles, Benzenes | Copper | C-H activation with directing groups |
Sulfated Tungstate (B81510) as a Heterogeneous Catalyst for Amide Synthesis
In the pursuit of greener chemical processes, solid heterogeneous catalysts have gained significant attention due to their ease of separation and potential for reusability. Sulfated tungstate has been identified as a novel, reusable, and environmentally benign heterogeneous catalyst for the direct formation of amides from carboxylic acids and amines. rsc.orgrsc.org This solid acid catalyst offers a promising alternative to conventional methodologies, which often involve hazardous reagents and generate significant waste. rsc.orgrsc.org
The catalyst is effective for a wide range of substrates, including the synthesis of both aromatic and aliphatic amides. researchgate.net Furthermore, sulfated tungstate has been successfully applied to the transamidation of carboxamides with amines, demonstrating its versatility. researchgate.netresearchgate.net The reaction conditions are generally mild, and the product isolation is straightforward. researchgate.net The ability to recycle and reuse the catalyst multiple times without a significant loss of activity makes it a cost-effective and sustainable option for large-scale applications. rsc.orgresearchgate.netresearchgate.net
Table 4: Performance of Sulfated Tungstate in Amide Synthesis
| Reaction Type | Reactants | Catalyst Loading (wt%) | Temperature (°C) | Yield (%) | Catalyst Reusability |
|---|---|---|---|---|---|
| Direct Amidation | Benzoic acid, Benzylamine | 20 | 100 (solvent-free) | High | Recyclable |
| Transamidation | Aniline, Urea (B33335) | 10 | 90 | 98 | 4-5 cycles |
| Chiral Amide Synthesis | Various carboxamides and amines | - | Mild | Good to Excellent | Recyclable |
N-Heterocyclic Carbene (NHC)-Precatalysis in Redox Amidation
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of amides. ethz.ch NHC-catalyzed oxidative amidation of aldehydes with amines provides a direct route to amides. x-mol.com In this process, the NHC catalyst facilitates the formation of a Breslow intermediate from the aldehyde, which is then oxidized to an acyl azolium species. This activated intermediate subsequently reacts with an amine to furnish the desired amide. nih.govnih.gov
This methodology is tolerant to both the electronic and steric properties of the aryl aldehydes used. x-mol.com A key challenge in these reactions is the potential for competing imine formation between the aldehyde and the amine. ethz.chnih.gov To address this, strategies such as microfluidic flow processes have been developed to circumvent this side reaction. nih.gov The use of oxidants like N-bromosuccinimide (NBS) is common in these transformations. x-mol.com Furthermore, this approach has been successfully extended to the synthesis of amides from chiral amino acid derivatives with excellent preservation of enantiomeric purity. x-mol.com
Table 5: N-Heterocyclic Carbene-Catalyzed Oxidative Amidation
| Aldehyde Substrate | Amine Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Aromatic Aldehydes | Various Amines | N-Bromosuccinimide (NBS) | Good | - |
| Various Aldehydes | Primary Amines | Electrochemical (Anodic) | 71-99 | - |
| Aromatic Aldehydes | Chiral Amino Acid Derivatives | N-Bromosuccinimide (NBS) | Good | >98 |
| Cinnamaldehyde | Pyrrolidine | Internal (Redox Active NHC) | 78 | - |
Zinc(II) Fluoride (B91410) (ZnF2) Catalysis in Propanamide Synthesis
Zinc(II) fluoride (ZnF₂) is an inorganic compound that has found applications in various chemical processes. wikipedia.org While its primary uses are not in catalysis, it can function as a Lewis acid catalyst in certain transformations. atamanchemicals.com The Lewis acidity of ZnF₂ allows it to activate substrates, facilitating nucleophilic attack.
In the context of amide synthesis, Lewis acids can catalyze the reaction between carboxylic acids and amines. While specific examples of ZnF₂ catalysis for the synthesis of N-benzylpropanamide are not extensively documented, its potential as a Lewis acid suggests it could play a role in such reactions. For instance, other zinc compounds, like Zn(NTf₂)₂, have been shown to catalyze reactions involving amines. nih.gov
The synthesis of nanoscopic ZnF₂ via a fluorolytic sol-gel route has revealed materials with high surface areas and the presence of weak Lewis acid sites on their surface, indicating potential for heterogeneous catalysis. uni-muenchen.de This suggests that specially prepared forms of ZnF₂ could be explored as catalysts in amide formation reactions.
Table 6: Properties and Potential Catalytic Applications of Zinc(II) Fluoride
| Property | Description | Potential Catalytic Relevance |
|---|---|---|
| Chemical Formula | ZnF₂ | - |
| Crystal Structure | Rutile (anhydrous) | Surface structure can influence catalytic activity. |
| Lewis Acidity | Acts as a Lewis acid. atamanchemicals.com | Activation of carbonyl groups in carboxylic acids for amidation. |
| Solubility | Low in water, soluble in hot acids. wikipedia.orgatamanchemicals.com | Affects its use in homogeneous vs. heterogeneous systems. |
| Surface Properties (nanoscopic) | High surface area, weak Lewis acid sites. uni-muenchen.de | Potential as a heterogeneous catalyst. |
Integration of Green Chemistry Principles in this compound Chemistry
The application of green chemistry principles to the synthesis and reactions of this compound is essential for developing more sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize the use of hazardous materials, improve energy efficiency, and maximize the incorporation of reactants into the final product. science.gov
Atom Economy and Reaction Mass Efficiency Metrics
Green chemistry metrics provide a quantitative framework for evaluating the sustainability of a chemical process. Among the most fundamental metrics are Atom Economy (AE) and Reaction Mass Efficiency (RME), which assess the efficiency of atom utilization in a reaction. walisongo.ac.idmdpi.com
Atom Economy (AE) , developed by Barry Trost, measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. longdom.org The ideal reaction has an AE of 100%, where all atoms from the starting materials are found in the final product. walisongo.ac.id
For the synthesis of this compound, several routes can be envisioned, each with a different theoretical atom economy. A common laboratory and industrial method for amide synthesis involves reacting an amine with an acid chloride. walisongo.ac.id An alternative involves using a coupling reagent, while a greener approach utilizes direct catalytic amidation. walisongo.ac.idresearchgate.net
A comparison of the theoretical atom economy for three potential synthesis routes for this compound is presented below.
Route A: Acid Chloride Route: 3-chloropropanoyl chloride + N-benzylmethylamine
Route B: Coupling Reagent Route: 3-chloropropanoic acid + N-benzylmethylamine (using HATU as a coupling agent)
Route C: Catalytic Route: 3-chloropropanoic acid + N-benzylmethylamine (using a catalyst like boric acid)
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| A: Acid Chloride | 3-chloropropanoyl chloride, N-benzylmethylamine | HCl (neutralized) | ~60-70% |
| B: Coupling Reagent (HATU) | 3-chloropropanoic acid, N-benzylmethylamine, HATU | HOBt, DIPEA·H+ salts | <30% |
| C: Catalytic (Boric Acid) | 3-chloropropanoic acid, N-benzylmethylamine | H₂O | ~92% |
Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual mass of the isolated product in relation to the total mass of reactants used, factoring in reaction yield and stoichiometry. nih.gov RME is calculated as: (mass of product / total mass of reactants) x 100%.
A study on the synthesis of the structurally similar compound N-benzyl-3-phenylpropanamide illustrates the practical differences between these metrics for various synthetic routes. walisongo.ac.idacs.org
| Synthetic Route (for N-benzyl-3-phenylpropanamide) | Atom Economy (%) | Typical Yield (%) | Reaction Mass Efficiency (%) |
|---|---|---|---|
| Acid Chloride Route | 56% | 65% | 28% |
| Coupling Reagent Route (HATU) | 28% | 85% | 24% |
| Catalytic Route (Boric Acid) | 91% | 75% | 68% |
These tables clearly demonstrate that while the coupling reagent route may provide a high yield, its poor atom economy results in a low RME. The catalytic route is superior in both theoretical and practical efficiency, highlighting it as a much greener alternative. walisongo.ac.id
Minimization of Hazardous Substances and Waste Generation
A core tenet of green chemistry is to design synthetic methods that use and generate substances with minimal toxicity to human health and the environment. science.gov In the context of this compound synthesis, this involves moving away from traditional methods that employ hazardous reagents and produce significant waste streams.
The acid chloride route , for example, requires the conversion of 3-chloropropanoic acid into the highly reactive 3-chloropropanoyl chloride. This activation step typically uses hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which are corrosive and toxic. The subsequent reaction with N-benzylmethylamine generates hydrogen chloride (HCl) as a byproduct, which must be neutralized with a base, creating stoichiometric amounts of salt waste. walisongo.ac.id
The coupling reagent route avoids the harsh reagents needed for acid chloride formation but introduces its own waste issues. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU are used in stoichiometric amounts and have high molecular weights. After the reaction, these reagents are converted into byproducts (dicyclohexylurea or triazolopyridine derivatives) that constitute a significant waste stream, contributing to a high E-Factor (mass of waste per mass of product). walisongo.ac.idresearchgate.net
In contrast, the catalytic amidation route represents a significantly greener approach. This method directly couples the carboxylic acid and amine, often with a catalyst like boric acid, generating only water as a byproduct. sciepub.com This process has a much higher atom economy and dramatically reduces hazardous waste generation. longdom.orgsciepub.com
| Synthetic Route | Key Reagents/Activators | Associated Hazards | Primary Byproducts/Waste |
|---|---|---|---|
| Acid Chloride | Thionyl chloride, Oxalyl chloride | Corrosive, toxic, moisture-sensitive | HCl, SO₂, CO, CO₂, salt waste |
| Coupling Reagent | HATU, DCC | Skin sensitizers, high molecular weight | Stoichiometric urea or triazole waste |
| Catalytic | Boric acid | Low toxicity | Water |
Exploration of Alternative Solvents and Solvent-Free Conditions
For the synthesis of this compound, safer solvent alternatives can be employed. These include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks like corncobs, it is a viable alternative to tetrahydrofuran (B95107) (THF) and chlorinated solvents. sigmaaldrich.com
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable against peroxide formation than THF and offers advantages in certain reactions. sigmaaldrich.com
Ethyl acetate: A common ester solvent with a relatively benign environmental and health profile, often used as a greener alternative to DCM. humanjournals.com
Vegetable Oils: Recent research has shown that vegetable oils can serve as effective, renewable, and biodegradable solvents for certain organic transformations. nih.gov
The most sustainable approach is to conduct reactions under solvent-free conditions . This can be achieved by heating a mixture of the neat reactants (if they are liquids) or by using techniques like mechanochemistry (grinding or milling solids together). scispace.combohrium.comrsc.org Solvent-free reactions catalyzed by boric acid or performed under microwave irradiation are particularly effective for amide synthesis, as they reduce waste and simplify product purification. scispace.comfrontiersin.org
| Solvent | Classification | Key Considerations |
|---|---|---|
| Dichloromethane (DCM) | Traditional/Hazardous | Suspected carcinogen, high volatility, environmental pollutant |
| Toluene | Traditional/Hazardous | Toxic, flammable, derived from petrochemicals |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable sources, less volatile than THF |
| Ethyl Acetate | Greener Alternative | Low toxicity, readily biodegradable |
| Water | Green | Non-toxic, non-flammable; limited by reactant solubility |
| None (Solvent-Free) | Ideal Green Approach | Eliminates solvent waste, simplifies workup, reduces energy use |
Microwave Irradiation for Enhanced Reaction Efficiency
The use of microwave irradiation as an energy source for chemical reactions is a key tool in green chemistry. mostwiedzy.pl Unlike conventional heating, which relies on slow conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. indianchemicalsociety.com This technology can offer significant advantages for the synthesis of this compound.
The primary benefits of microwave-assisted organic synthesis include:
Dramatically Reduced Reaction Times: Reactions that take several hours or even days using conventional heating can often be completed in minutes under microwave irradiation. indianchemicalsociety.comresearchgate.net
Increased Yields and Purity: The rapid heating can minimize the formation of side products, leading to higher yields of the desired compound and simpler purification. indianchemicalsociety.comjaveriana.edu.co
Enhanced Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is often more energy-efficient than using a traditional oil bath or heating mantle.
Facilitation of Solvent-Free Reactions: Microwave energy is highly effective for promoting reactions between solid or neat liquid reagents, enabling efficient solvent-free processes. tandfonline.commdpi.com
Numerous studies have demonstrated the successful application of microwave technology to amide synthesis, showing significant improvements over conventional methods. indianchemicalsociety.commdpi.comresearchgate.net
| Amide Synthesis Example | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Condensation of Substituted Acids and Amines | 13 hours, 50-72% yield | 9-42 minutes, 75-87% yield | indianchemicalsociety.com |
| Synthesis of N-substituted cyclic imides | 8-10 hours, 72-83% yield | 5-10 minutes, 89-96% yield | nih.gov |
| Solvent-free acylation of amines | Several hours | 8-12 minutes, >90% yield | tandfonline.com |
| Synthesis of polyaspartamide derivatives | Significantly longer time, lower substitution | Shorter time, higher degree of substitution | researchgate.net |
By integrating microwave technology, the synthesis of this compound can be made faster, more efficient, and more aligned with the principles of green chemistry, especially when combined with catalytic, solvent-free approaches. mdpi.com
Future Directions and Emerging Research Avenues for N Benzyl 3 Chloro N Methylpropanamide
Development of Novel Synthetic Methodologies for N-benzyl-3-chloro-N-methylpropanamide
The synthesis of this compound traditionally relies on conventional amidation reactions. However, future research is poised to move beyond these established methods, focusing on greener, more efficient, and highly selective catalytic approaches.
One promising direction is the adoption of catalytic amide bond formation . sigmaaldrich.comucl.ac.uk Conventional methods often require stoichiometric activating agents, leading to significant chemical waste. ucl.ac.uk The development of catalysts, such as those based on boronic acids or transition metals like ruthenium, could enable the direct coupling of 3-chloropropionic acid and N-benzyl-N-methylamine with minimal byproducts. sigmaaldrich.comnih.gov These catalytic systems offer the advantages of milder reaction conditions and improved atom economy. mdpi.com
Furthermore, innovative N-alkylation strategies are being explored. researchgate.net Instead of pre-functionalized amines, methods are being developed for the direct N-alkylation of a primary amide with alcohols, a process that generates water as the only byproduct. nih.gov Adapting these "borrowing hydrogen" or transfer hydrogenation methodologies could provide a more sustainable route to this compound. researchgate.netnih.gov
Additionally, research into novel coupling reagents and activation methods continues to be a fertile ground for discovery. The use of reagents like N,N'-Dicyclohexylcarbodiimide (DCC) for coupling (S)-2-chloropropionic acid with amines has been demonstrated and could be optimized for the synthesis of this compound. researchgate.net Future work may focus on developing even more efficient and milder coupling agents with improved safety profiles and easier removal of byproducts.
| Synthetic Approach | Catalyst/Reagent Example | Potential Advantages |
| Catalytic Amidation | Boronic Acids, Ruthenium complexes | Greener synthesis, higher atom economy, milder conditions. sigmaaldrich.comucl.ac.uk |
| N-Alkylation of Amides | Ruthenium-based catalysts | Use of readily available alcohols, water as the sole byproduct. nih.govnih.gov |
| Advanced Coupling Reagents | N,N'-Dicyclohexylcarbodiimide (DCC) | Established method for similar structures, potential for optimization. researchgate.net |
Exploration of Undiscovered Reaction Pathways and Transformations
The chemical structure of this compound, featuring a reactive chloro group and a versatile amide moiety, presents numerous opportunities for exploring novel reaction pathways and chemical transformations.
A key area of future research lies in the intramolecular cyclization reactions of this compound and its derivatives. The presence of the N-benzyl group and the 3-chloro-N-methylpropanamide backbone could allow for the synthesis of novel heterocyclic structures. miami.edursc.org Depending on the reaction conditions and catalysts employed, various ring systems could be accessible, potentially leading to compounds with interesting biological activities. For instance, radical-mediated transformations of α-haloamides have been shown to be a powerful tool for accessing diverse cyclic compounds. nih.gov
The reactivity of the α-carbon to the carbonyl group is another area ripe for investigation. While the focus has been on the 3-chloro position, the potential for enolate formation at the α-position opens up possibilities for asymmetric reactions. acs.org The use of chiral catalysts could enable the enantioselective functionalization of this position, leading to the synthesis of chiral derivatives of this compound.
Furthermore, the application of photocatalysis could unveil new reaction pathways. acs.org Light-mediated reactions can often proceed under mild conditions and can lead to unique transformations that are not accessible through traditional thermal methods. The exploration of photocatalytic activation of the C-Cl bond or the amide moiety could lead to novel carbon-carbon and carbon-heteroatom bond formations.
| Reaction Type | Potential Outcome | Enabling Technology |
| Intramolecular Cyclization | Novel heterocyclic scaffolds | Radical initiators, transition metal catalysis. miami.edunih.gov |
| α-Carbon Functionalization | Chiral derivatives | Asymmetric catalysis, use of chiral auxiliaries. acs.org |
| Photocatalysis | New bond formations | Visible light photoredox catalysis. acs.org |
Advanced Computational Modeling for Predictability and Design in Propanamide Chemistry
The use of in silico methods is becoming increasingly indispensable in modern chemical research. For this compound, advanced computational modeling offers a powerful tool for predicting its properties, designing new derivatives, and understanding its interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their potential biological activities. mdpi.com By creating a library of virtual compounds and calculating their physicochemical properties, researchers can predict which modifications are most likely to lead to desired biological effects, thereby streamlining the drug discovery process. mdpi.com
Molecular docking and dynamics simulations can provide insights into the potential binding modes of this compound with biological targets. nih.govnih.gov These computational techniques can help to identify key interactions between the molecule and a receptor's active site, guiding the design of more potent and selective analogs. ajchem-a.com Understanding these interactions is crucial for the rational design of new therapeutic agents. nih.govraineslab.com
Density Functional Theory (DFT) studies can be employed to investigate the electronic structure and reactivity of this compound. nih.gov These calculations can elucidate reaction mechanisms, predict the stability of intermediates, and explain observed selectivities. mdpi.com This fundamental understanding can then be used to optimize existing synthetic routes and to design novel transformations.
| Computational Method | Application | Potential Impact |
| QSAR | Predict biological activity of derivatives | Accelerate drug discovery by prioritizing synthetic targets. mdpi.com |
| Molecular Docking | Elucidate binding modes with biological targets | Rational design of more potent and selective compounds. nih.govnih.gov |
| DFT Studies | Investigate electronic structure and reactivity | Optimize reaction conditions and predict novel reaction pathways. nih.govmdpi.com |
Integration with Flow Chemistry and Automation for Scalable Synthesis
To meet the potential demands for this compound in various applications, the development of scalable and efficient manufacturing processes is crucial. The integration of flow chemistry and automation offers a promising solution to this challenge.
Continuous flow synthesis presents several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purities. researchgate.net Developing a continuous flow process for the synthesis of this compound would enable a more efficient and reproducible production on a larger scale.
Automated synthesis platforms can be utilized to rapidly screen reaction conditions and to synthesize libraries of this compound derivatives for biological evaluation. researchgate.net These automated systems can significantly accelerate the research and development process by allowing for high-throughput experimentation.
The combination of flow chemistry with in-line purification and analysis can lead to a fully automated and integrated manufacturing process. This would not only increase efficiency but also reduce the environmental footprint of the synthesis. The development of such integrated systems represents a key future direction for the scalable and sustainable production of this compound and other valuable chemical compounds.
| Technology | Benefit | Future Goal |
| Continuous Flow Synthesis | Improved safety, yield, and reproducibility | Scalable and efficient manufacturing process. |
| Automated Synthesis | High-throughput screening and library synthesis | Accelerated discovery of new derivatives with desired properties. researchgate.net |
| Integrated Systems | Reduced waste and increased efficiency | Sustainable and on-demand production. |
Q & A
Q. How can researchers leverage spectroscopic databases to assign stereochemistry in novel this compound analogs?
- Methodological Answer : Cross-reference experimental NOESY/ROESY data with Cambridge Structural Database entries. Use Mosher’s method for chiral centers by derivatizing with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
